molecular formula C13H16Cl2FNS B8093443 Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride CAS No. 16584-09-1

Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride

Cat. No.: B8093443
CAS No.: 16584-09-1
M. Wt: 308.2 g/mol
InChI Key: CSLQYDNUPSPJPZ-UHFFFAOYSA-N
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Description

Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride is a chemical compound with the molecular formula C12H15ClFNS. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzo(b)thiophene ring, a methylamine group, and a 2-chloroethyl-5-fluoro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of Benzo(b)thiophene-3-methylamine: This can be achieved through the reaction of benzo(b)thiophene with methylamine under specific conditions.

    Introduction of the N-(2-chloroethyl)-N-ethyl group: This step involves the reaction of the intermediate with 2-chloroethylamine and ethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as sodium azide or potassium cyanide.

Major Products

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Amines and other reduced derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzo(b)thiophene-3-methylamine, N-benzyl-N-(2-chloroethyl)-5-fluoro-, hydrochloride
  • Benzo(b)thiophene-3-methylamine, N-butyl-N-(2-chloroethyl)-, hydrochloride

Uniqueness

Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-fluoro group and the N-(2-chloroethyl)-N-ethyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(5-fluoro-1-benzothiophen-3-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNS.ClH/c1-2-16(6-5-14)8-10-9-17-13-4-3-11(15)7-12(10)13;/h3-4,7,9H,2,5-6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLQYDNUPSPJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)CC1=CSC2=C1C=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168035
Record name Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16584-09-1
Record name Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene-3-methylamine, N-(2-chloroethyl)-N-ethyl-5-fluoro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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